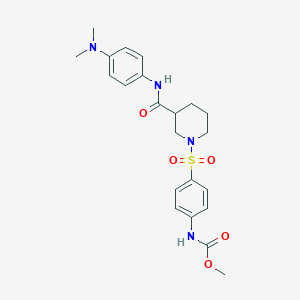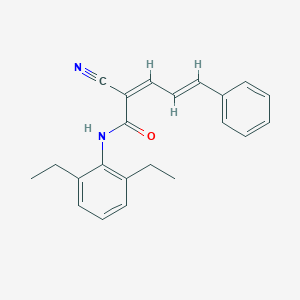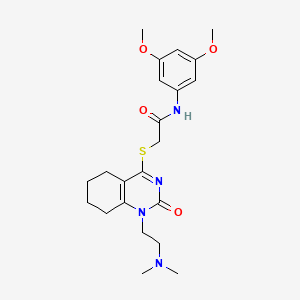
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, also known as MTIP, is a small molecule compound that has been studied extensively for its potential therapeutic applications. MTIP is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 by MTIP leads to increased levels of cAMP, which has been shown to have a variety of beneficial effects in different physiological and pathological conditions.
作用机制
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its pharmacological effects by selectively inhibiting the activity of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound leads to increased levels of cAMP, which can activate different signaling pathways in different cells and tissues. Some of the downstream effects of increased cAMP levels include the relaxation of smooth muscle cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different experimental models. In animal models of asthma and COPD, this compound has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve gut barrier function. This compound has also been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in lab experiments is its high selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying PDE4 function. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
未来方向
There are several future directions for research on 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol and its potential therapeutic applications. One area of interest is the development of more potent and selective PDE4 inhibitors that can overcome the limitations of this compound, such as low solubility and off-target effects. Another area of interest is the study of the downstream signaling pathways that are activated by increased cAMP levels in different cells and tissues. This could lead to the identification of new therapeutic targets for different diseases and conditions. Finally, there is also interest in studying the potential applications of this compound in combination with other drugs or therapies, such as corticosteroids or bronchodilators, in order to achieve synergistic effects and improve treatment outcomes.
合成方法
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be synthesized using a multi-step process that involves the reaction of different chemical intermediates. One of the most common methods for synthesizing this compound involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with 3-(dimethylamino)-1-(propan-2-yl)prop-2-en-1-one, followed by the addition of hydrazine hydrate and sodium hydroxide. This reaction leads to the formation of the final product, this compound, which can be purified using different chromatographic techniques.
科学研究应用
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been studied extensively for its potential therapeutic applications in different diseases and conditions. One of the most promising applications of this compound is in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by this compound leads to the relaxation of smooth muscle cells in the airways, which can improve airflow and reduce inflammation. This compound has also been studied for its potential applications in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune diseases.
属性
IUPAC Name |
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQFHCCFANAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2635419.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)


![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidine](/img/structure/B2635428.png)

![5-[4-(tert-butyl)benzyl]-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2635430.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635434.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2635435.png)
![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)